
3-(3-Pyrimidin-2-yloxyphenyl)-2-thiophen-2-ylprop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Pyrimidin-2-yloxyphenyl)-2-thiophen-2-ylprop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a pyrimidinyloxy group, a phenyl ring, and a thienyl group connected through a propenenitrile linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Pyrimidin-2-yloxyphenyl)-2-thiophen-2-ylprop-2-enenitrile typically involves a multi-step process:
Formation of the Pyrimidinyloxy Intermediate: This step involves the reaction of a pyrimidine derivative with an appropriate phenol under basic conditions to form the pyrimidinyloxy group.
Coupling with Phenyl and Thienyl Groups: The pyrimidinyloxy intermediate is then coupled with a phenyl derivative and a thienyl derivative through a series of reactions, often involving palladium-catalyzed cross-coupling reactions.
Formation of the Propenenitrile Linkage: The final step involves the formation of the propenenitrile linkage through a Knoevenagel condensation reaction, where the aldehyde group of the phenyl derivative reacts with the active methylene group of the thienyl derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Pyrimidin-2-yloxyphenyl)-2-thiophen-2-ylprop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms such as amines or alkanes.
Substitution: Substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(3-Pyrimidin-2-yloxyphenyl)-2-thiophen-2-ylprop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins and nucleic acids makes it a valuable tool in biochemical assays.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductive polymers or advanced coatings.
Mécanisme D'action
The mechanism of action of 3-(3-Pyrimidin-2-yloxyphenyl)-2-thiophen-2-ylprop-2-enenitrile involves its interaction with specific molecular targets. The pyrimidinyloxy group can form hydrogen bonds with biological macromolecules, while the phenyl and thienyl groups can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-[3-(2-pyridinyloxy)phenyl]-2-(2-thienyl)-2-propenenitrile: Similar structure but with a pyridine ring instead of a pyrimidine ring.
(E)-3-[3-(2-pyrimidinyloxy)phenyl]-2-(2-furyl)-2-propenenitrile: Similar structure but with a furan ring instead of a thienyl ring.
(E)-3-[3-(2-pyrimidinyloxy)phenyl]-2-(2-thienyl)-2-butenenitrile: Similar structure but with a butenenitrile linkage instead of a propenenitrile linkage.
Uniqueness
The uniqueness of 3-(3-Pyrimidin-2-yloxyphenyl)-2-thiophen-2-ylprop-2-enenitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both pyrimidinyloxy and thienyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C17H11N3OS |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
3-(3-pyrimidin-2-yloxyphenyl)-2-thiophen-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C17H11N3OS/c18-12-14(16-6-2-9-22-16)10-13-4-1-5-15(11-13)21-17-19-7-3-8-20-17/h1-11H |
Clé InChI |
QHUSPNBUBPADOG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC2=NC=CC=N2)C=C(C#N)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


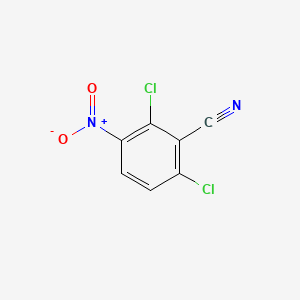

![5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1308727.png)

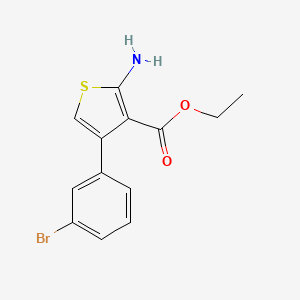

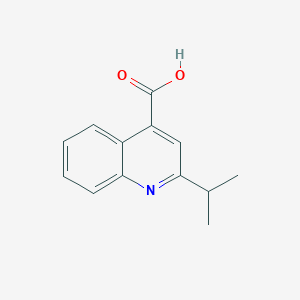
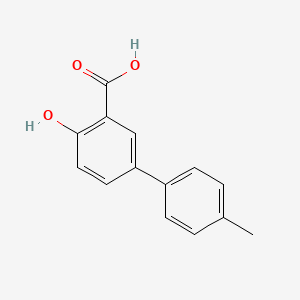
![Ethyl 3-[4-(4-fluorophenyl)piperazino]-2-(methoxyimino)propanoate](/img/structure/B1308745.png)

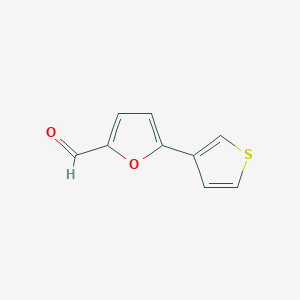

![3-[4-(3-fluoropropoxy)phenyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B1308761.png)
![1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1308765.png)
